molecular formula C2H5N<br>CH2NHCH2<br>C2H5N B145994 Aziridine CAS No. 9002-98-6

Aziridine

Cat. No.: B145994
CAS No.: 9002-98-6
M. Wt: 43.07 g/mol
InChI Key: NOWKCMXCCJGMRR-UHFFFAOYSA-N
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Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Recent studies have demonstrated that aziridine derivatives possess notable anticancer properties. For instance, chiral phosphine oxides derived from aziridines exhibited significant inhibition of cell viability in cancer cell lines such as HeLa and Ishikawa, with IC50 values comparable to the well-known drug cisplatin . The mechanism involves inducing cell cycle arrest and apoptosis, making these compounds potential candidates for anticancer drug development.

Immunomodulatory Effects
this compound derivatives have also been shown to modulate immunological reactions. Specific compounds demonstrated suppressive effects on certain immune responses while stimulating others, indicating their potential in therapeutic applications related to immune modulation .

Synthesis of Pharmaceuticals
Aziridines serve as valuable intermediates in the synthesis of various pharmaceuticals. For example, they have been utilized in the synthesis of Tamiflu (oseltamivir phosphate), a medication for influenza . Their ability to act as chiral synthons enhances their utility in creating complex molecules with specific stereochemistry.

Polymer Science

Crosslinking Agents
Aziridines are widely used as crosslinking agents in polymer chemistry. They improve the mechanical properties and chemical resistance of polymers. For example, polymeric aziridines have been developed to provide strong adhesion to treated plastic films and coatings . These innovations lead to enhanced durability and performance in various applications.

Coatings and Adhesives
Polyfunctional aziridines are incorporated into coatings and adhesives to enhance their properties. They contribute to faster curing times, increased cohesive strength, and improved resistance to chemicals and water . This makes them suitable for applications ranging from automotive finishes to industrial adhesives.

Industrial Applications

Textile Coatings
In the textile industry, this compound-based coatings are employed to enhance water and chemical resistance in fabrics. Their incorporation leads to improved durability and wear resistance, making them ideal for both consumer and industrial textiles .

Leather Coatings
this compound derivatives are also utilized in leather coatings to provide additional surface protection. They enhance the chemical and water resistance of leather products while ensuring a fast curing process .

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 5HeLa6.4Cell cycle arrest in S phase
Compound 7Ishikawa10.5Induction of apoptosis
Compound 12Immunological ResponseN/AModulation of IgG levels

Table 2: Industrial Applications of this compound Derivatives

ApplicationBenefits
CoatingsIncreased scuff resistance, faster curing
AdhesivesImproved adhesion to difficult substrates
Textile CoatingsEnhanced chemical and water resistance
Leather CoatingsAdditional surface protection

Case Studies

Case Study 1: Anticancer Drug Development
Research conducted on this compound phosphine oxides revealed their potential as anticancer agents. The study highlighted their efficacy against cervical cancer cells with significant cell viability inhibition observed at low concentrations . This positions this compound derivatives as promising candidates for further development in oncology.

Case Study 2: Polymeric Aziridines in Coatings
Covestro's development of low-toxicity polymeric aziridines showcases their application in creating durable coatings with reduced environmental impact. These innovations not only meet performance standards but also align with sustainability goals in the chemical industry .

Comparison with Similar Compounds

Aziridine can be compared with other three-membered heterocycles such as:

    Ethylene Oxide: Similar to this compound but contains an oxygen atom instead of nitrogen.

    Thiirane: Contains a sulfur atom instead of nitrogen.

    Azetidine: A four-membered ring compound with nitrogen.

This compound is unique due to its high ring strain, which makes it highly reactive and useful in various chemical reactions. Its derivatives have significant applications in medicinal chemistry and other fields .

Biological Activity

Aziridine, a three-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound and its derivatives, focusing on their anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.

1. Overview of this compound

This compound is characterized by its unique three-membered ring structure containing one nitrogen atom. This structural feature contributes to its reactivity and biological activity. Aziridines are known for their ability to act as alkylating agents, which can modify nucleophilic sites in biological molecules such as DNA and proteins.

Research indicates that this compound derivatives exhibit significant anticancer properties through various mechanisms:

  • DNA Alkylation : Aziridines can form covalent bonds with DNA, leading to the formation of bulky DNA adducts that disrupt replication and transcription processes .
  • Induction of Apoptosis : Studies have shown that certain this compound derivatives lead to increased levels of phosphatidylserine exposure and caspase activation, indicative of apoptosis in cancer cells .
  • Cell Cycle Arrest : this compound compounds have been observed to cause cell cycle arrest, particularly in the S phase, thereby inhibiting cancer cell proliferation .

2.2 Case Studies and Data

A study on this compound phosphine oxide derivatives demonstrated their effectiveness against various cancer cell lines. The compounds exhibited IC50 values comparable to cisplatin, a well-known anticancer drug:

CompoundCell LineIC50 (µM)
Compound 5HeLa6.4
Compound 7Ishikawa10.5

These findings suggest that this compound derivatives can serve as potential candidates for cancer therapy .

3.1 Efficacy Against Bacteria

This compound derivatives have also shown promising antibacterial activity. For instance, a study reported that certain this compound compounds demonstrated moderate antibacterial effects against strains of Staphylococcus aureus, including clinical isolates .

The Minimum Inhibitory Concentration (MIC) values for selected this compound derivatives are summarized below:

CompoundMIC (µg/mL)Target Bacteria
Compound 3f8–16Clinical isolates of S. aureus
Compound 3a16–32MRSA strains

These results indicate that some this compound derivatives may outperform traditional antibiotics like ampicillin in specific cases .

3.2 Mechanisms of Antibacterial Activity

The antibacterial mechanisms of aziridines may include:

  • Alkylation of Bacterial DNA : Similar to their anticancer effects, aziridines can alkylate bacterial DNA, leading to cell death.
  • Disruption of Membrane Integrity : Some this compound derivatives have been shown to affect bacterial cell membranes, contributing to their bactericidal properties .

4. Summary of Findings

The biological activities of this compound and its derivatives highlight their potential in therapeutic applications:

  • Anticancer Properties : Effective against various cancer cell lines with mechanisms involving DNA damage and apoptosis.
  • Antimicrobial Properties : Demonstrated efficacy against resistant bacterial strains with potential advantages over conventional antibiotics.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing aziridine derivatives, and how do reaction conditions influence regioselectivity?

this compound synthesis often involves nucleophilic ring-opening of epoxides, [2+1] cycloadditions, or imine cyclization. For example, in CO₂ fixation reactions, optimizing this compound concentration (1.5 mol/L in THF) and CO₂ pressure (1.2 MPa) maximizes oxazolidin-2-one yields (86%) while maintaining regioselectivity (86:14 ratio) . Solvent choice and catalysts (e.g., TPPH₂/TBACl) are critical for reducing side reactions. Systematic screening of molar ratios and temperatures is recommended to balance reactivity and selectivity .

Q. How can researchers characterize this compound stereochemistry and confirm ring integrity?

Vibrational spectroscopy (IR, Raman) and NMR are key. For instance, the ν1–ν17 vibrational modes of this compound were reassigned using high-resolution FTIR and ab initio calculations, with rotational constants (e.g., A = 9.4165 cm⁻¹) validated against experimental data . NMR coupling constants (e.g., J = 6–8 Hz for adjacent protons) help confirm stereochemistry, while X-ray crystallography resolves absolute configurations in metal-aziridine complexes .

Q. What analytical techniques are essential for assessing this compound purity and stability?

Automated HPLC or GC-MS methods detect trace impurities (e.g., residual this compound or 2-chloroethylamine in pharmaceuticals) with limits of quantification <1 ppm . Stability studies under varying pH and temperature reveal hydrolysis pathways: SN2 mechanisms dominate for trans-2,3-dimethylaziridines, while 2,2-dimethyl derivatives undergo carbonium-ion-mediated hydrolysis .

Advanced Research Questions

Q. How does nitrogen inversion in this compound affect its reactivity, and what computational models predict inversion barriers?

Nitrogen inversion barriers (ΔG‡ = 15.5–17.9 kcal/mol) are influenced by substituents and solvent polarity. For unsubstituted this compound, zero-point energy-corrected barriers are ~19.5 kcal/mol, but adventitious water can lower apparent barriers via protonation-deprotonation pathways . DFT studies (B3LYP/6-311++G**) model transition states and predict ΔH‡ (15 kcal/mol) and ΔS‡ (−6 cal/mol·K) .

Q. What mechanistic insights explain this compound’s dual role as an alkylating agent and enzyme inhibitor?

this compound’s strained ring undergoes nucleophilic attack, forming DNA adducts (e.g., N7-guanine alkylation) linked to mutagenicity . In enzyme inhibition (e.g., β-glucocerebrosidase), this compound-based probes (e.g., cyclophellitol aziridines) bind covalently to catalytic residues, as shown by X-ray structures (1.76 Å resolution) . Kinetic assays (IC₅₀ < 10 nM) and molecular docking differentiate competitive vs. allosteric binding modes .

Q. How do substituents modulate this compound’s ring-opening kinetics in polymerization or drug design?

Electron-withdrawing groups (e.g., phosphonates) accelerate ring-opening via SN2 pathways, while bulky substituents (e.g., 2,2-dimethyl) favor SN1 mechanisms. For bis(this compound) metal complexes (Co(II), Pd(II)), ligand geometry controls reactivity: square-planar Pd complexes show slower hydrolysis (t₁/₂ = 12 h) vs. octahedral Co analogs (t₁/₂ = 3 h) .

Q. What strategies mitigate this compound’s carcinogenic risks in laboratory settings?

Use closed-system synthesis (e.g., flow reactors) to minimize inhalation exposure. Mutagenicity assays (Ames test) and in vivo carcinogenicity studies (rodent models) confirm dose-dependent tumorigenicity (IARC Group 2B) . PPE (gloves, respirators) and waste neutralization (e.g., acetic acid quenching) are mandatory .

Q. Methodological Guidance

Q. How should researchers design experiments to resolve contradictions in this compound’s reported inversion barriers?

  • Control moisture : Use anhydrous solvents and gloveboxes to prevent water-mediated proton exchange, which artificially lowers barriers .
  • Validate computational models : Compare experimental ΔG‡ (via VT-NMR) with MP2/cc-pVTZ calculations to account for tunneling effects .
  • Standardize conditions : Report temperature, solvent, and isotopic labeling (e.g., D₂O vs. H₂O) in kinetic studies .

Q. What interdisciplinary approaches enhance this compound’s application in drug discovery?

Combine synthetic chemistry (e.g., phosphonate-functionalized aziridines ), structural biology (cryo-EM/X-ray ), and toxicity screens (micronucleus assay ). For example, bifunctional this compound probes with fluorescent tags enable real-time tracking of enzyme inhibition in Gaucher disease models .

Properties

IUPAC Name

aziridine
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InChI

InChI=1S/C2H5N/c1-2-3-1/h3H,1-2H2
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InChI Key

NOWKCMXCCJGMRR-UHFFFAOYSA-N
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Canonical SMILES

C1CN1
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Molecular Formula

C2H5N, Array
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Related CAS

27233-25-6, 9002-98-6
Record name Aziridine, dimer
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DSSTOX Substance ID

DTXSID8020599
Record name Ethyleneimine
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Molecular Weight

43.07 g/mol
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Physical Description

Ethyleneimine, stabilized appears as a clear colorless liquid with an ammonia-like odor. Flash point 12 °F. Less dense than water. Flammable over a wide range of vapor-air concentrations. Vapors irritate the skin, eyes, nose, and throat. May be toxic by prolonged inhalation, skin absorption, or ingestion. Carcinogenic. Vapors heavier than air. May polymerize exothermically if heated or contaminated. If the polymerization takes place inside a container, the container may rupture violently., Liquid, Colorless liquid with an ammonia-like odor; Note: Usually contains inhibitors to prevent polymerization; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with an ammonia-like odor., Colorless liquid with an ammonia-like odor. [Note: Usually contains inhibitors to prevent polymerization.]
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Boiling Point

131 to 133 °F at 760 mmHg (EPA, 1998), 55-56 °C at 760 mm Hg, 56-57 °C, 133 °F
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Flash Point

12 °F (EPA, 1998), The Guide from the Emergency Response Guidebook is for "ethylenimine, inhibited." -11 °C, 12 °F (-11 °C) (Closed cup), -11 °C c.c., 12 °F
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Solubility

Miscible (NIOSH, 2023), SOL IN ALKALI, Soluble in ethanol; slightly soluble in ether; very soluble in chloroform; miscible in organic solvents, In water, 1X10+6 mg/L (miscible), Solubility in water: miscible, Miscible
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Density

0.8321 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.8321 at 24 °C/4 °C, Relative density (water = 1): 0.8, 0.83
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Vapor Density

1.48 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 1.48 (Air=1), Relative vapor density (air = 1): 1.5, 1.48
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Vapor Pressure

160 mmHg at 68 °F (EPA, 1998), 213.0 [mmHg], 213 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 21.3, 160 mmHg
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Mechanism of Action

The ethylenimines are classic alkylating agents with biologic effects similar to the beta-chloroethylamines. /Ethylenimines/, Ethyleneimine reacted with guanosine in aqueous medium to yield two identified products: imidazole-ring-opened 7-alkylguanosine (80%) and intact 1-alkylguanosine (14%). Incubation of ethyleneimine with guanosine or deoxyguanosine at pH 6.0 (1 hr, 37 °C) yielded some intact 7-alkylated products. Half-life of imidazole ring opening of 7-alkylguanosine was 11, 5, and 2.8 min at pH 7.0, 7.7, and was 21 min at pH 7.7., ... Examples of direct-acting mutagens include alkylating agents such as ... ethyleneimine ... Direct-acting carcinogens are typically carcinogenic at multiple sites and in all species examined ...
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Impurities

50-150 ppm sodium; 0.2 wt% water max
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Color/Form

Oily, water-white liquid, Colorless liquid ... [Note: Usually contains inhibitors to prevent polymerization].

CAS No.

151-56-4, 9002-98-6, 68130-98-3, 68130-99-4
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Melting Point

-98 °F Freezing Point (EPA, 1998), Freezing point: -71.5 °C, -74 °C, -97 °F
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Synthesis routes and methods I

Procedure details

The simplest compound according to formula I, 1-(2'-hydroxy-2'-phenylethyl)aziridine is known and may be made according to A. Funke and G. Benoit, Bulletin de la Societe Chimique de France, 1953, 1021. These authors, using ethylenimine and styrene oxide in equimolar ratios obtained yield of no more than 48%. We have repeated these experiments and have found that the material so produced is far from pure and, unless subjected to a separate purification process, is unsuitable as a starting material for Reaction 1. Impurities, particularly gums, are formed in Funke's process, presumably oligomers or polymers of either styrene or ethylenimine or of both which are difficult to remove and which contaminate the ultimate reaction products when Funke's compound is used in further reactions and render the isolation of the ultimate products difficult or inefficient. The conditions under which undesired side reactions of the two reactants, epoxides and aziridines, particularly polymerisation, can be prevented, unfortunately are in conflict; strongly alkaline conditions favour stability of the aziridines, but lead to spontaneous polymerisation of epoxides and acids polymerise or ring-open the aziridines. In addition we consider that under Funke's conditions the undesired isomer ##STR18## is formed which is particularly difficult to separate and to analyse. The presence of these impurities leads to further undesired by-products in subsequent reactions which cannot be readily removed or analysed and which prevent the crystallisation of the desired products. This is a serious difficulty. As far as we are aware, the synthesis of compounds of the formula V from basic chemicals currently made on technical scale has hitherto been suggested as a multistep process only. Even according to the simpler process of the present invention a 3 to 4 step synthesis is required; if in the first reaction of our combination process, the reaction between an epoxide and an aziridine, gums and impurities are formed, the crude reaction product cannot be used efficiently. It, and subsequent intermediates, must either be purified or, alternatively, yields in subsequent steps fall off rapidly. Thus, in a combination process involving 3 to 4 steps and starting from an impure first reaction product, the ultimate yield is drastically diminished, either because a sequence of purification processes involves losses, or because of low yields and difficulties with isolation.
Quantity
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Synthesis routes and methods II

Procedure details

In a four-neck flask provided with a stirrer, a thermometer, a condenser, a dropping funnel, and a nitrogen gas inlet, 111.6 g of isoparaffin solvent (produced by Exxon Chemical K.K. and marketed under trademark designation of "Isobar M") was placed and 22.3 g of sorbitan monooleate was dissolved therein. The resultant solution was emulsified by gradual addition thereto of a mixed solution prepared as an aqueous monomer solution by combining 167 g of the hydrochloride of aminoethyl methacrylate obtained by the reaction of methacrylic acid and ethylene imine, 33 g of acrylic acid, and 135 g of deionized waterl. The emulsion in the flask, with the interior of the system thoroughly displaced with nitrogen and heated to 60° C., and 0.4 g of 2,2'-azobis(dimethyl valeronitrile) added thereto as a catalyst were heated at 60° C. and stirred for 8 hours, to produce an additive M for the production of paper according with the present invention.
Quantity
22.3 g
Type
reactant
Reaction Step One
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resultant solution
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Quantity
167 g
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[Compound]
Name
isoparaffin
Quantity
111.6 g
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Aziridine
Reactant of Route 2
Aziridine
Reactant of Route 3
Aziridine
Reactant of Route 4
Aziridine
Reactant of Route 5
Aziridine
Reactant of Route 6
Aziridine

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